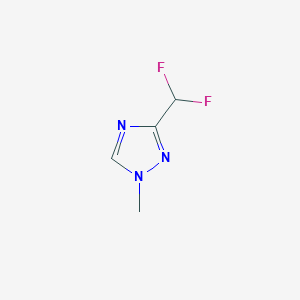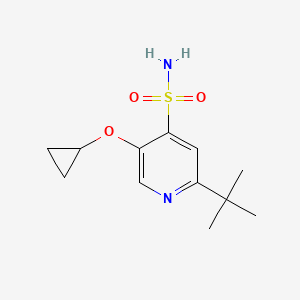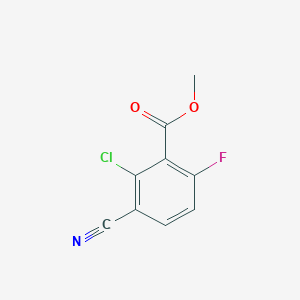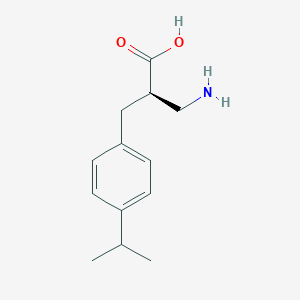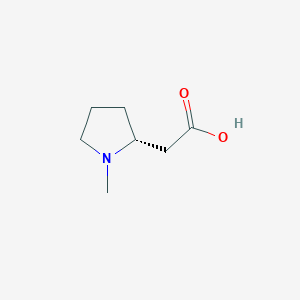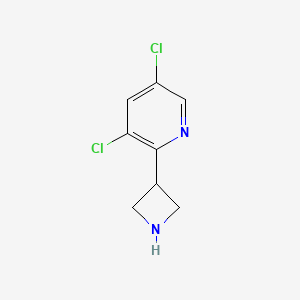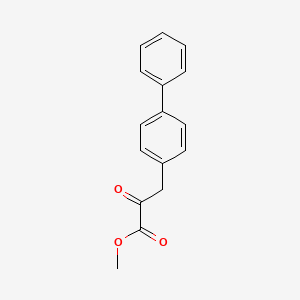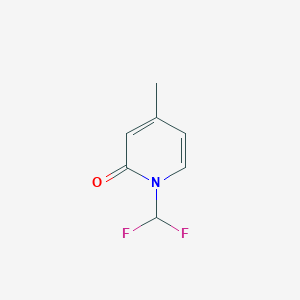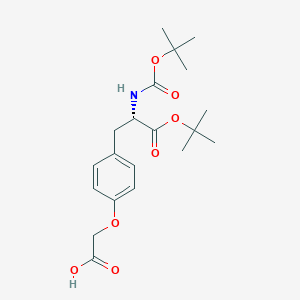
(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid is a complex organic compound characterized by the presence of multiple functional groups, including tert-butoxy, tert-butoxycarbonyl, and phenoxy groups. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materialsThis can be achieved through a flow microreactor system, which offers a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems can be particularly advantageous in an industrial setting due to their scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect amine functionalities, allowing for selective reactions in complex synthetic sequences. The phenoxy group can participate in various interactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
- Other tert-butoxycarbonyl-protected amino acids and derivatives
Uniqueness
(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid stands out due to its combination of tert-butoxy, tert-butoxycarbonyl, and phenoxy groups, which confer unique reactivity and versatility in synthetic applications
Properties
Molecular Formula |
C20H29NO7 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H29NO7/c1-19(2,3)27-17(24)15(21-18(25)28-20(4,5)6)11-13-7-9-14(10-8-13)26-12-16(22)23/h7-10,15H,11-12H2,1-6H3,(H,21,25)(H,22,23)/t15-/m0/s1 |
InChI Key |
GWCYRZKLZJJFAH-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


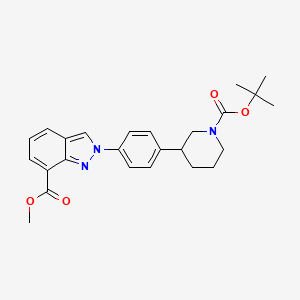
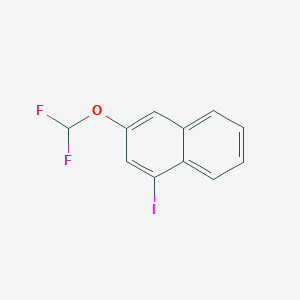
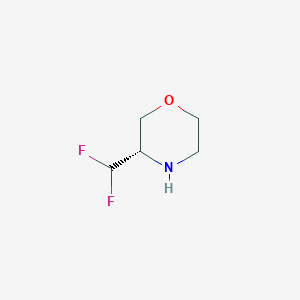
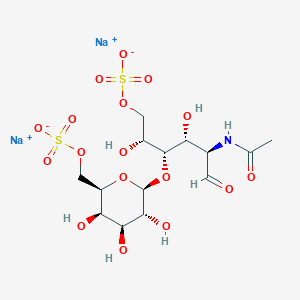
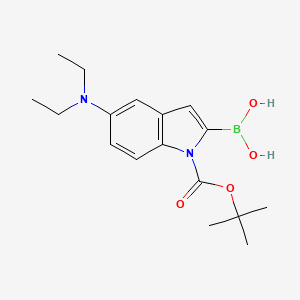
![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)
